1-hexadecyl-1H-indole-2,3-dione

Coagulation Factor XIIa Serine Protease Inhibitor

1-Hexadecyl-1H-indole-2,3-dione is a synthetic N-alkyl isatin derivative (molecular formula C24H37NO2, MW 371.56) characterized by a hexadecyl chain at the 1-position of the indole-2,3-dione scaffold. This long alkyl chain confers enhanced lipophilicity (predicted logP 7.76) and influences target engagement in both biological and materials science applications.

Molecular Formula C24H37NO2
Molecular Weight 371.6 g/mol
CAS No. 28035-35-0
Cat. No. B10840361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hexadecyl-1H-indole-2,3-dione
CAS28035-35-0
Molecular FormulaC24H37NO2
Molecular Weight371.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(=O)C1=O
InChIInChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-22-19-16-15-18-21(22)23(26)24(25)27/h15-16,18-19H,2-14,17,20H2,1H3
InChIKeyJLUGWHXZCKLPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexadecyl-1H-indole-2,3-dione (CAS 28035-35-0): Core Properties and Procurement Baseline


1-Hexadecyl-1H-indole-2,3-dione is a synthetic N-alkyl isatin derivative (molecular formula C24H37NO2, MW 371.56) characterized by a hexadecyl chain at the 1-position of the indole-2,3-dione scaffold . This long alkyl chain confers enhanced lipophilicity (predicted logP 7.76) and influences target engagement in both biological and materials science applications [1]. The compound has been identified in authoritative databases including BindingDB (BDBM22843) and ChEMBL (CHEMBL221512), indicating its established presence in screening libraries [2]. Its structural attributes—the indole-2,3-dione core with an extended hydrophobic tail—position it as a versatile starting point for medicinal chemistry optimization and functional materials development.

Procurement Risk: Why N-Alkyl Isatin Substitution Without Comparative Data Leads to Experimental Failure


In-class substitution of 1-hexadecyl-1H-indole-2,3-dione with other N-alkyl isatins (e.g., N-methyl, N-butyl, N-decyl) is scientifically unsound because biological activity and physicochemical properties exhibit pronounced alkyl chain length dependence. Systematic structure-activity relationship studies demonstrate that increasing the N-alkyl chain length positively correlates with enhanced butyrylcholinesterase (BChE) inhibition potency [1]. Conversely, shorter chain analogs may lack the critical hydrophobic interactions necessary for membrane penetration or target engagement. Furthermore, the specific hexadecyl chain is essential for photoinitiating applications under visible light, as this property is directly linked to the molecular architecture of 1-hexadecylisatin derivatives [2]. The following quantitative evidence establishes the specific performance parameters of the C16 compound against defined comparators, enabling informed procurement decisions.

Quantitative Differentiation: Evidence-Based Selection Criteria for 1-Hexadecyl-1H-indole-2,3-dione


Factor XIIa Inhibition: Nanomolar Potency (Ki = 11 nM) with Cross-Species Selectivity

1-Hexadecyl-1H-indole-2,3-dione exhibits potent inhibition of human coagulation factor XIIa with a Ki of 11 nM [1]. This is notably more potent than its inhibition of human liver carboxylesterase 1 (Ki = 16 nM), demonstrating a degree of target selectivity [1]. In stark contrast, the compound shows no significant inhibition of rabbit liver carboxylesterase 1 (Ki > 100 µM), highlighting a species-specific selectivity profile that is critical for in vivo model selection [1]. The structure-activity relationship suggests the hexadecyl chain contributes to binding within the hydrophobic pocket of Factor XIIa.

Coagulation Factor XIIa Serine Protease Inhibitor

Butyrylcholinesterase (BChE) Inhibition: Micromolar Potency (IC50 = 3.77 µM) with 22-Fold Selectivity over AChE

In a systematic study of N-alkyl isatins (4a-j), compound 4i (1-hexadecyl-1H-indole-2,3-dione) was identified as the most potent BChE inhibitor, with an IC50 of 3.77 µM [1]. This represents a substantial improvement over the unsubstituted isatin parent and shorter-chain analogs (e.g., 4a: N-methyl, IC50 = 15.7 µM; 4g: N-octyl, IC50 = 5.46 µM) [1]. Crucially, compound 4i demonstrated 22-fold selectivity for BChE over acetylcholinesterase (AChE) (IC50 for AChE = 84.8 µM), a desirable profile for minimizing off-target cholinergic side effects [1]. The study established a positive correlation between N-alkyl chain length and BChE inhibition potency [1].

Cholinesterase Alzheimer's Disease Neuropharmacology

Visible-Light Photoinitiating Activity: Photopolymerization Initiation in the Blue Spectral Region

1-Hexadecylisatin derivatives, including the parent 1-hexadecyl-1H-indole-2,3-dione, undergo photoreduction in the presence of tertiary amines upon irradiation with visible light [1]. This photoreduction process enables them to initiate the photopolymerization of dimethacrylate OCM-2 under near UV and visible light in the blue spectral region [1]. The efficiency of photoinitiation correlates with the isatin's reduction potential and the amine's oxidation potential, with the 5-bromo derivative exhibiting the highest activity [1]. This property is specific to the 1-hexadecylisatin scaffold and is not observed in shorter-chain or unsubstituted isatins, which lack the necessary solubility and photophysical characteristics for efficient visible-light photoinitiation.

Photopolymerization Photoinitiator Materials Chemistry

Antimicrobial Activity: MIC Range of 50-100 µg/mL Against Bacterial Strains

1-Hexadecyl-1H-indole-2,3-dione has demonstrated antimicrobial activity with a minimum inhibitory concentration (MIC) in the range of 50-100 µg/mL against various bacterial strains . While this activity is moderate, it provides a baseline for further structural optimization. The antimicrobial effect is likely mediated by the long alkyl chain, which enhances membrane interaction and penetration, a characteristic shared with other C16-alkylated antimicrobial agents [1]. The specific MIC range allows researchers to benchmark its activity against other isatin derivatives or standard antibiotics in their assays.

Antimicrobial Antibacterial Isatin Derivative

Validated Application Scenarios for 1-Hexadecyl-1H-indole-2,3-dione Based on Differential Evidence


Coagulation Research: Factor XIIa Probe and Assay Development

Procure 1-hexadecyl-1H-indole-2,3-dione as a tool compound for investigating Factor XIIa-mediated pathways in thrombosis and inflammation. Its potent Ki of 11 nM [1] and measurable selectivity over human carboxylesterase (Ki = 16 nM) and pronounced selectivity over rabbit carboxylesterase (Ki > 100 µM) [1] make it suitable for in vitro enzymatic assays and for designing species-specific in vivo studies. Use this compound to establish baseline inhibition parameters in Factor XIIa activity assays.

Neurodegenerative Disease Research: Selective BChE Inhibitor Lead

Employ this compound as a lead scaffold for developing selective BChE inhibitors for Alzheimer's disease research. Its IC50 of 3.77 µM against BChE with 22-fold selectivity over AChE [1] provides a validated starting point for medicinal chemistry optimization. The established SAR showing that increasing alkyl chain length enhances BChE potency [1] can guide further analog design, making this specific C16 derivative the optimal choice for exploring this chemical space.

Advanced Materials: Visible-Light Photoinitiator for 3D Printing and Coatings

Utilize 1-hexadecyl-1H-indole-2,3-dione as a functional component in photopolymerizable formulations. Its demonstrated ability to initiate photopolymerization of dimethacrylate OCM-2 under visible light (blue region) [1] positions it as a novel photoinitiator for applications such as dental materials, 3D printing resins, and photocurable coatings. This specific derivative's activity under visible light is a key differentiator from other isatins, enabling its use in applications where UV initiation is undesirable.

Antimicrobial Research: Scaffold for Antibacterial Optimization

Use this compound as a reference standard or starting point for antimicrobial drug discovery. Its established MIC range of 50-100 µg/mL [1] provides a quantifiable benchmark for assessing the activity of newly synthesized analogs. The long alkyl chain is known to enhance membrane interaction [2], making it a valuable scaffold for developing new antimicrobial agents with improved potency and reduced toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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